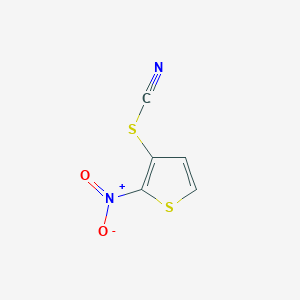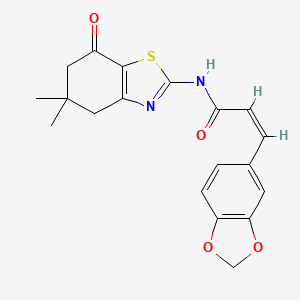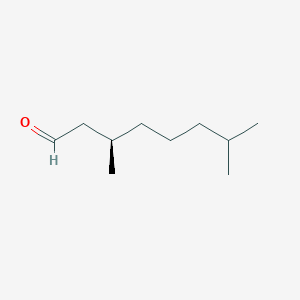
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene
Descripción general
Descripción
1,4-Bis(ethenyl)benzene, isocyanatomethylbenzene, and styrene are organic compounds with distinct chemical structures and properties. These compounds are widely used in various industrial and scientific applications due to their unique reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(ethenyl)benzene can be synthesized through the coupling reactions of platinum complexes with 1,4-bis(ethynyl)benzene, catalyzed by copper(I) iodide . Isocyanatomethylbenzene is typically prepared through the reaction of xylylene diisocyanate with appropriate reagents . Styrene is commonly produced via the dehydrogenation of ethylbenzene in the presence of steam and a catalyst .
Industrial Production Methods
The industrial production of these compounds involves large-scale chemical processes. For example, styrene is produced in large quantities through the catalytic dehydrogenation of ethylbenzene, which is a key step in the manufacture of polystyrene plastics .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are frequently used.
Substitution: Halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of styrene can yield benzaldehyde and benzoic acid .
Aplicaciones Científicas De Investigación
1,4-Bis(ethenyl)benzene, isocyanatomethylbenzene, and styrene have numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, styrene undergoes polymerization through a free-radical mechanism, where the double bonds in the styrene molecules react to form long polymer chains . Isocyanatomethylbenzene reacts with nucleophiles to form urethane linkages, which are crucial in the production of polyurethanes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(isocyanatomethyl)benzene: Similar to isocyanatomethylbenzene but with different substitution patterns.
1,4-Bis(ethynyl)benzene: Similar to 1,4-bis(ethenyl)benzene but with triple bonds instead of double bonds.
Uniqueness
1,4-Bis(ethenyl)benzene, isocyanatomethylbenzene, and styrene are unique due to their specific chemical structures and reactivity. For instance, styrene’s ability to undergo polymerization makes it a key monomer in the production of polystyrene plastics . Isocyanatomethylbenzene’s reactivity with nucleophiles allows for the formation of versatile polyurethanes .
Propiedades
IUPAC Name |
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H7NO.C8H8/c1-3-9-5-7-10(4-2)8-6-9;10-7-9-6-8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;1-5H,6H2;2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHLMLNGYENTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)CN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



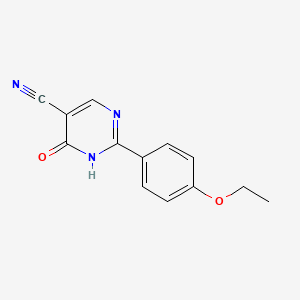
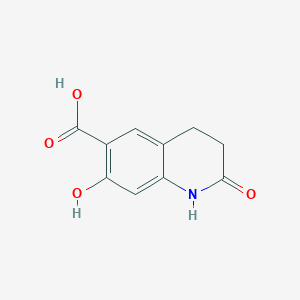

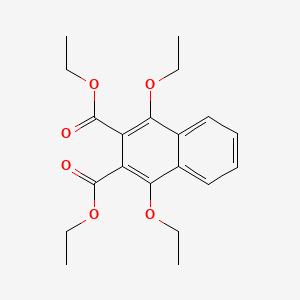
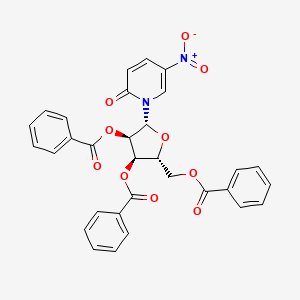
![2-(5-Chlorobenzo[d]oxazol-2-yl)-N1-propylbenzene-1,4-diamine](/img/structure/B3273971.png)
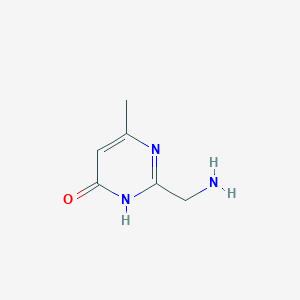
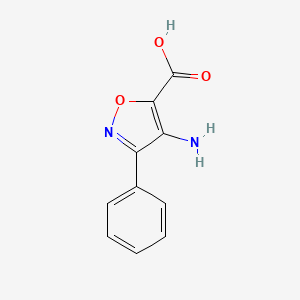
![2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3273992.png)
![9-Phenyl-7H-benzo[c]carbazole](/img/structure/B3274017.png)
